4-(Methylthio)benzenesulfonyl chloride
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Overview
Description
4-(Methylthio)benzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.71 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a methylthio group attached to the benzene ring. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(methylthio)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-(Methylthio)benzenesulfonic acid+SOCl2→4-(Methylthio)benzenesulfonyl chloride+SO2+HCl
Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out by mixing 4-(methylthio)benzenesulfonic acid with PCl5 and heating the mixture:
4-(Methylthio)benzenesulfonic acid+PCl5→4-(Methylthio)benzenesulfonyl chloride+POCl3+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification, distillation, and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The methylthio group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl chloride group can be reduced to form sulfinyl or thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfones: Formed from oxidation of the methylthio group.
Sulfinyl and Thiol Derivatives: Formed from reduction reactions.
Scientific Research Applications
4-(Methylthio)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfone derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with antimicrobial and anthelmintic properties.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(methylthio)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfone, and other derivatives. The methylthio group can also undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical transformations.
Comparison with Similar Compounds
4-(Methylthio)benzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- 4-(Aminosulfonyl)benzenesulfonyl chloride
- 4-(Acetylamino-methyl)benzenesulfonyl chloride
- 4-(Phenylazo)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
These compounds share similar reactivity patterns due to the presence of the sulfonyl chloride group. the presence of different substituents (e.g., methylthio, amino, acetylamino, phenylazo, trifluoromethyl) imparts unique properties and reactivity to each compound, making them suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
4-methylsulfanylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCHKGQZUSPUGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456641 |
Source
|
Record name | 4-(Methylthio)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-25-5 |
Source
|
Record name | 4-(Methylthio)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylsulfanyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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